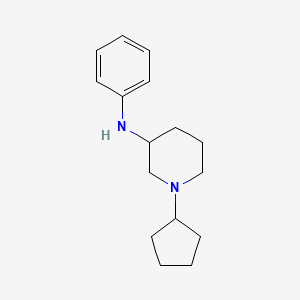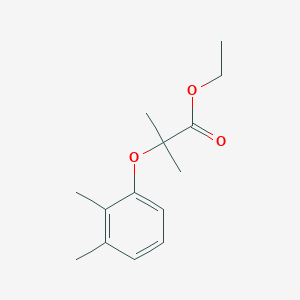
1-cyclopentyl-N-phenyl-3-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-cyclopentyl-N-phenyl-3-piperidinamine, also known as CPP or CPP-115, is a compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA, the primary inhibitory neurotransmitter in the central nervous system. Inhibition of GABA transaminase leads to increased levels of GABA in the brain, which can have a range of beneficial effects on neurological function.
Mecanismo De Acción
The mechanism of action of 1-cyclopentyl-N-phenyl-3-piperidinamine-115 involves inhibition of GABA transaminase, which leads to increased levels of GABA in the brain. GABA is the primary inhibitory neurotransmitter in the central nervous system, and increased levels of GABA can have a range of beneficial effects on neurological function. In addition, 1-cyclopentyl-N-phenyl-3-piperidinamine-115 has been shown to have effects on other neurotransmitter systems, including dopamine and glutamate, which may also contribute to its therapeutic effects.
Biochemical and Physiological Effects:
1-cyclopentyl-N-phenyl-3-piperidinamine-115 has been shown to have a range of biochemical and physiological effects in animal models and in vitro studies. These effects include increased levels of GABA in the brain, decreased seizure activity, and changes in neurotransmitter levels and receptor function. In addition, 1-cyclopentyl-N-phenyl-3-piperidinamine-115 has been shown to have effects on behavior, including changes in locomotor activity, anxiety, and addiction-related behaviors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-cyclopentyl-N-phenyl-3-piperidinamine-115 has several advantages for use in lab experiments, including its potency and selectivity as a GABA transaminase inhibitor, its ability to cross the blood-brain barrier, and its stability and solubility in aqueous solutions. However, there are also limitations to its use, including potential toxicity at high doses, the need for careful dosing and monitoring, and the potential for off-target effects on other neurotransmitter systems.
Direcciones Futuras
There are several future directions for research on 1-cyclopentyl-N-phenyl-3-piperidinamine-115, including further studies of its therapeutic potential in neurological disorders, investigations of its effects on other neurotransmitter systems, and development of more selective and potent inhibitors of GABA transaminase. In addition, studies of the pharmacokinetics and pharmacodynamics of 1-cyclopentyl-N-phenyl-3-piperidinamine-115 in humans are needed to determine its safety and efficacy as a potential therapeutic agent. Overall, 1-cyclopentyl-N-phenyl-3-piperidinamine-115 represents a promising avenue for research into the treatment of neurological disorders.
Métodos De Síntesis
1-cyclopentyl-N-phenyl-3-piperidinamine-115 can be synthesized using a variety of methods, including the reaction of cyclopentanone with phenylhydrazine to form 1-phenylcyclopentene-1-carbaldehyde, which is then reacted with piperidine to form 1-cyclopentyl-N-phenyl-3-piperidinamine-115. Other methods involve the use of different starting materials and reagents, but the overall process involves several steps of chemical synthesis and purification to obtain a pure and stable product.
Aplicaciones Científicas De Investigación
1-cyclopentyl-N-phenyl-3-piperidinamine-115 has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, addiction, and anxiety disorders. In animal models of these disorders, 1-cyclopentyl-N-phenyl-3-piperidinamine-115 has been shown to have significant effects on neurotransmitter levels, seizure activity, and behavior. In addition, 1-cyclopentyl-N-phenyl-3-piperidinamine-115 has been shown to enhance the effects of other drugs used to treat these disorders, suggesting that it may have a synergistic effect when used in combination with other therapies.
Propiedades
IUPAC Name |
1-cyclopentyl-N-phenylpiperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2/c1-2-7-14(8-3-1)17-15-9-6-12-18(13-15)16-10-4-5-11-16/h1-3,7-8,15-17H,4-6,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPSGSJTPAWTCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCCC(C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(cyclopropylamino)methyl]-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B5968483.png)
![7-[(5-oxopyrrolidin-2-yl)acetyl]-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5968486.png)
![4-chloro-2-{[3-(2-hydroxyethyl)-4-(3-methyl-2-buten-1-yl)-1-piperazinyl]methyl}phenol](/img/structure/B5968500.png)
![N-benzyl-1-{3-[(3-cyclohexyl-1-pyrrolidinyl)carbonyl]-5-isoxazolyl}-N-methylmethanamine](/img/structure/B5968502.png)

![2-(4-methylpentyl)-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]morpholine](/img/structure/B5968511.png)
![2-[3-(carboxymethyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]octadecanoic acid](/img/structure/B5968523.png)
![2-(2-{[4-(hydroxymethyl)-1,3'-bipiperidin-1'-yl]methyl}phenoxy)ethanol](/img/structure/B5968530.png)

![1-(4-{[4-(2-fluoro-4-methoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-thienyl)ethanone](/img/structure/B5968547.png)
![2-[4-(1,3-benzodioxol-4-ylmethyl)-1-(2,2-dimethylpropyl)-2-piperazinyl]ethanol](/img/structure/B5968551.png)
![4-(2,4-difluorophenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5968554.png)
![1-(2-methylphenyl)-4-(1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinyl)piperazine](/img/structure/B5968556.png)
